molecular formula C21H15BrN2OS B3478077 2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3478077
M. Wt: 423.3 g/mol
InChI Key: SKKBHFKOBFRCTC-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the naphthalene moiety, and finally the bromination and benzamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: for substitution reactions.

    Oxidizing agents: such as potassium permanganate for oxidation.

    Reducing agents: like lithium aluminum hydride for reduction.

    Catalysts: such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-phenylbenzamide
  • Naphthalen-1-ylmethyl derivatives

Uniqueness

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the naphthalene and thiazole rings, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-19-11-4-3-10-18(19)20(25)24-21-23-13-16(26-21)12-15-8-5-7-14-6-1-2-9-17(14)15/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKBHFKOBFRCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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